

(R)-Omeprazole Binding Affinity to H+/K+ ATPase: A Technical Guide

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Compound of Interest

Compound Name: (R)-Omeprazole

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Abstract

This technical guide provides an in-depth analysis of the binding characteristics of omeprazole, with a focus on its (R)-enantiomer, to the gastric H+/K+ ATPase. Omeprazole, a cornerstone of proton pump inhibitors (PPIs), functions as a prodrug that undergoes acid-catalyzed activation to an achiral sulfenamide intermediate. This active metabolite forms a specific and irreversible covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, effectively inhibiting gastric acid secretion. While omeprazole is administered as a racemic mixture, the clinically significant distinctions between its (R)- and (S)-enantiomers (esomeprazole) are primarily pharmacokinetic, governed by differential metabolism via the CYP2C19 enzyme, rather than pharmacodynamic differences at the target enzyme. This document details the mechanism of action, presents quantitative inhibition and binding data, outlines the experimental protocols used for these determinations, and provides visualizations of the key pathways and workflows.

Introduction to Omeprazole and the Gastric H+/K+ ATPase

Omeprazole is a weak base belonging to the substituted benzimidazole class of drugs. It is a racemic mixture of (R)- and (S)-enantiomers.^[1] The therapeutic efficacy of omeprazole lies in its ability to potently and specifically inhibit the gastric H+/K+ ATPase, the enzyme directly

responsible for the final step in gastric acid secretion.^{[2][3]} This enzyme, often called the "proton pump," is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.^[4] It functions by exchanging cytoplasmic hydronium ions (H⁺) for extracellular potassium ions (K⁺) against a significant concentration gradient, a process powered by ATP hydrolysis.^[5] By inhibiting this pump, omeprazole and other PPIs provide long-lasting suppression of gastric acid, forming the basis of treatment for acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.^[2]

Mechanism of Covalent Inhibition

The inhibitory action of omeprazole is a multi-step process that relies on the unique acidic environment generated by the target enzyme itself.

Acid-Catalyzed Activation

omeprazole is administered in an inactive, prodrug form.^[6] As a weak base, it freely crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.^[7] In this acidic milieu (pH < 2), omeprazole undergoes a proton-catalyzed molecular rearrangement. This process transforms the initial benzimidazole structure into a highly reactive tetracyclic sulfenamide.^[2] Critically, the chiral center at the sulfur atom is lost during this transformation, meaning both **(R)-omeprazole** and **(S)-omeprazole** form the exact same achiral active inhibitor.^[7]

Covalent Bond Formation

The activated sulfenamide is electrophilic and readily reacts with nucleophilic sulfhydryl (-SH) groups of cysteine residues accessible on the luminal (extracellular) domain of the H⁺/K⁺ ATPase. This reaction results in the formation of a stable, covalent disulfide bond, which irreversibly inactivates the enzyme.^{[3][4][5]} The degree of inhibition is directly correlated to the amount of the inhibitor bound to the enzyme.^[8] This covalent binding explains the long duration of action of omeprazole, which far exceeds its plasma half-life, as restoration of acid secretion requires the synthesis of new H⁺/K⁺ ATPase enzymes.^[6]

Quantitative Binding and Inhibition Data

Due to the irreversible covalent nature of the interaction, traditional equilibrium dissociation constants (K_d) are not applicable. Instead, the binding affinity is characterized by inhibition

constants (IC₅₀) under specific conditions and by the stoichiometry of binding at maximal inhibition.

Enantiomer Considerations: Pharmacokinetics vs. Pharmacodynamics

The primary distinction between **(R)-omeprazole** and **(S)-omeprazole** (esomeprazole) is pharmacokinetic. The **(R)-enantiomer** is metabolized more rapidly and extensively by the hepatic enzyme CYP2C19 compared to the **(S)-enantiomer**.^{[1][9]} This results in a lower systemic exposure (Area Under the Curve, AUC) and greater inter-individual variability for **(R)-omeprazole**.^[9] Because both enantiomers convert to the same active inhibitor, their direct pharmacodynamic activity and binding mechanism at the proton pump are identical.^[7] The improved clinical efficacy observed with the pure **(S)-enantiomer**, esomeprazole, is attributed to its slower clearance, leading to higher and more sustained plasma concentrations.^{[1][10]}

Inhibition and Binding Data

The following table summarizes key quantitative data for racemic omeprazole's interaction with H⁺/K⁺ ATPase.

Parameter	Value	Conditions / Notes	Citation
IC50	2.4 μ M	In vitro assay using hog gastric membrane vesicles, under acidifying conditions.	[11]
IC50	1.1 μ M	In vitro assay using gastric microsomes. Microsomes pre-incubated at pH 6.1, activity measured at pH 7.4.	[12]
IC50	1.7 μ M	In vitro assay using gastric microsomes under identical conditions to a parallel experiment.	[12]
IC50	30 μ M	In vitro assay using gastric membrane vesicles with reduced intravesicular acidification (imidazole added).	[11]
Binding Stoichiometry	~2.1 mol / mol	Moles of radiolabeled omeprazole bound per mole of H+/K+ ATPase phosphoenzyme at total inhibition.	[13]
Binding Stoichiometry	~1:1	Stoichiometry of the acid-decomposed form of omeprazole reacting with sulphydryl groups in	[8]

the enzyme preparation.

% Inhibition	65.57%	At a concentration of 100 µg/ml in an in vitro H ⁺ /K ⁺ ATPase suppression assay.	[14]
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Experimental Protocols

The following sections describe generalized methodologies for assessing the binding and inhibition of omeprazole on the H⁺/K⁺ ATPase, based on published research.

Preparation of Gastric H⁺/K⁺-ATPase Vesicles (Microsomes)

This protocol outlines the isolation of membrane vesicles enriched with H⁺/K⁺ ATPase from gastric mucosa, typically from hog or rabbit stomachs.

- **Tissue Homogenization:** Freshly obtained gastric mucosa is scraped, minced, and homogenized in a buffered sucrose solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
- **Differential Centrifugation:** The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 20,000 x g) removes nuclei and heavy mitochondria.
- **Microsome Pelleting:** The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the H⁺/K⁺ ATPase-rich vesicles.
- **Purification (Optional):** The crude microsomal fraction can be further purified using a sucrose density gradient centrifugation to increase the purity of the H⁺/K⁺ ATPase vesicles.
- **Resuspension and Storage:** The final pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

H⁺/K⁺-ATPase Inhibition Assay

This assay measures the enzymatic activity of the proton pump by quantifying the rate of ATP hydrolysis, which is inhibited in the presence of omeprazole.

- Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 10 mM KCl).
- Enzyme Activation & Inhibition:
 - H⁺/K⁺ ATPase vesicles (e.g., 5-10 µg protein) are pre-incubated in a buffer at a slightly acidic pH (e.g., pH 6.1-6.5) to facilitate omeprazole activation.
 - Varying concentrations of omeprazole (or the (R)-enantiomer) are added to the vesicles and incubated for a defined period (e.g., 30 minutes) at 37°C. This allows for the drug to activate and bind to the enzyme.
- Initiation of ATPase Reaction: The pre-incubated vesicle/inhibitor mix is transferred to the main reaction buffer (pH 7.4). The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM final concentration).
- Reaction Incubation & Termination: The mixture is incubated for a set time (e.g., 10-20 minutes) at 37°C. The reaction is terminated by adding an acid solution (e.g., trichloroacetic acid).
- Quantification of Phosphate: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically (e.g., using the Fiske-Subbarow method). The absorbance is read on a spectrophotometer.
- Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration. The IC₅₀ value is determined from the resulting dose-response curve.

Radioligand Binding Assay for Stoichiometry

This method uses radiolabeled omeprazole to directly quantify the number of drug molecules bound to the enzyme at maximal inhibition.

- Inhibition with Radiolabeled Drug: H⁺/K⁺ ATPase vesicles are incubated under activating (acid-pumping) conditions with a saturating concentration of radiolabeled omeprazole (e.g.,

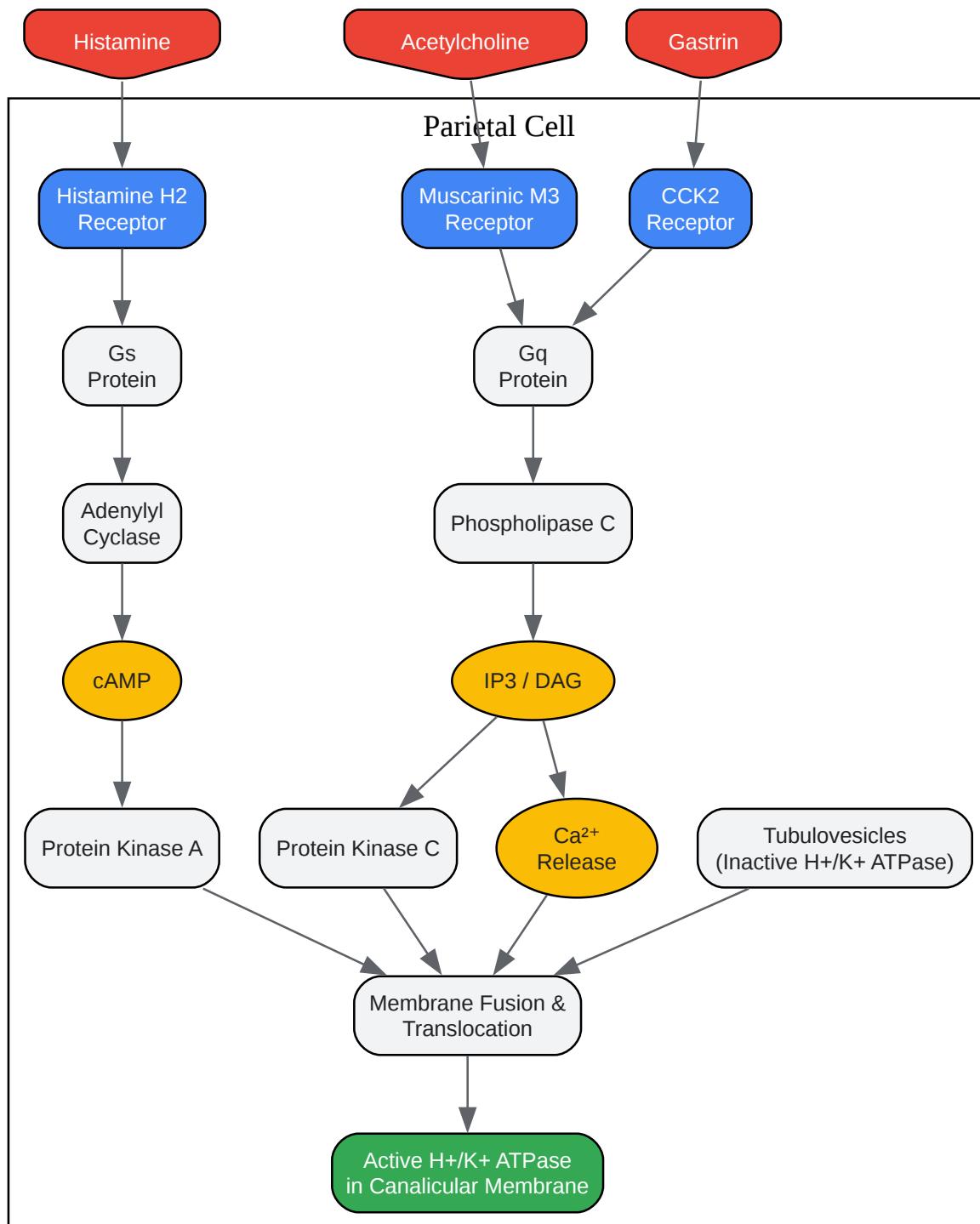
[³H]omeprazole or [¹⁴C]omeprazole) to achieve total inhibition of ATPase activity.

- Separation of Bound and Free Ligand: The reaction mixture is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) or subjected to rapid filtration to separate the vesicles (with bound drug) from the unbound radiolabeled omeprazole.
- Quantification of Bound Radioactivity: The radioactivity associated with the vesicle fraction is measured using liquid scintillation counting.
- Quantification of Enzyme: The amount of active enzyme in the sample is determined by measuring the level of the acid-stable phosphoenzyme intermediate (EP), typically through incubation with [γ -³²P]ATP.
- Calculation of Stoichiometry: The molar ratio of bound radiolabeled omeprazole to the molar amount of the phosphoenzyme is calculated to determine the binding stoichiometry.

Visualizations

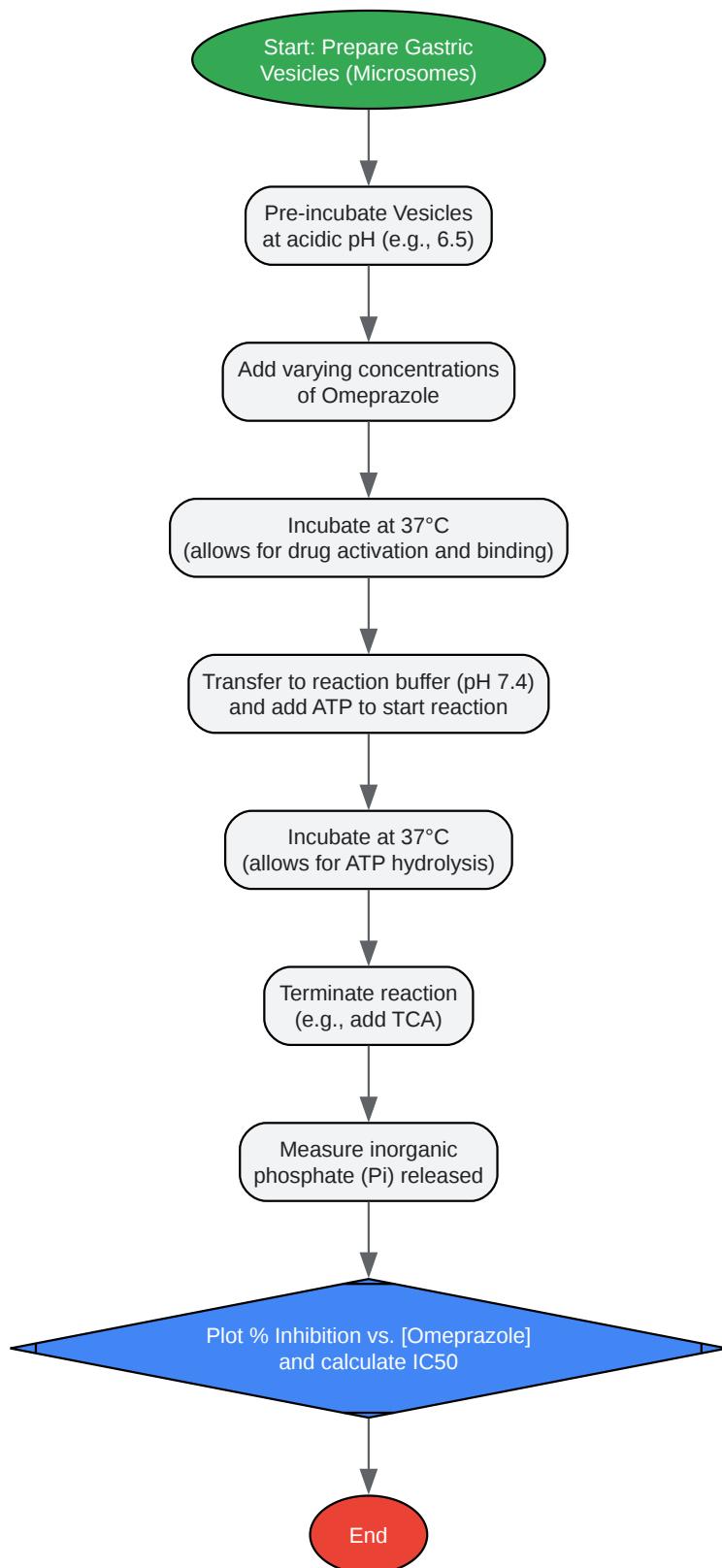
The following diagrams illustrate key pathways and workflows related to omeprazole's interaction with the H⁺/K⁺ ATPase.

Caption: Acid-catalyzed activation and covalent binding of **(R)-omeprazole**.



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Caption: Signaling pathways leading to H^+/K^+ ATPase activation.

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Caption: Experimental workflow for an H^+/K^+ ATPase inhibition assay.

Conclusion

The binding of **(R)-omeprazole** to the H+/K+ ATPase is a complex, acid-dependent process resulting in irreversible covalent inhibition. A critical aspect for researchers is the understanding that the pharmacodynamic interaction at the proton pump is identical for both (R)- and (S)-enantiomers, as they are converted to the same achiral active inhibitor. The observed differences in clinical efficacy and metabolism are rooted in their pharmacokinetic profiles. Quantitative analysis demonstrates potent inhibition in the low micromolar range under activating conditions, with a binding stoichiometry of approximately two molecules of inhibitor per functional enzyme unit. The detailed protocols and pathways provided herein serve as a comprehensive resource for the scientific community engaged in the study of proton pump inhibitors and related gastric acid secretion research.

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